molecular formula C28H24O10 B12322317 D-Glucuronic acid,methyl ester,2,3,4-tribenzoate

D-Glucuronic acid,methyl ester,2,3,4-tribenzoate

Cat. No.: B12322317
M. Wt: 520.5 g/mol
InChI Key: QGJKDUIQLRJYBH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • D-Glucuronic acid methyl ester, 2,3,4-tribenzoate serves as an intermediate for synthesizing various glucuronide derivatives. Its structure allows for functionalization that can lead to biologically active compounds .
  • Prodrug Development :
    • The compound has been explored in the context of prodrug development. For example, derivatives of glucuronic acid have been studied as potential cancer prodrugs, enhancing the solubility and bioavailability of therapeutic agents like camptothecin .
  • Glycosylation Reactions :
    • It is utilized in glycosylation reactions to form glycosides that are crucial in the synthesis of complex carbohydrates and glycoconjugates. These reactions are vital for producing compounds used in pharmaceuticals and biotechnology .

Biochemical Applications

  • Antibody-Directed Enzyme Prodrug Therapy :
    • The compound has been evaluated for its role in antibody-directed enzyme prodrug therapy (ADEPT), where it aids in selectively targeting cancer cells while minimizing damage to healthy tissues .
  • Role in Drug Metabolism :
    • D-Glucuronic acid derivatives are significant in drug metabolism processes, particularly in the detoxification of xenobiotics. They facilitate the elimination of drugs and toxins from the body through glucuronidation reactions .

Case Study 1: Synthesis of Glycosylthio Heterocycles

A study investigated the use of D-glucuronic acid methyl ester derivatives to assess the role of glycosylthio heterocycles in carbohydrate chemistry. The research highlighted how these derivatives could be synthesized efficiently and their potential biological activities .

Case Study 2: Cancer Prodrug Monotherapy

Research on water-soluble camptothecin glucuronide derivatives indicated that D-glucuronic acid methyl ester plays a crucial role in enhancing the efficacy of cancer treatments through improved pharmacokinetics and targeted delivery mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Biological Activity

D-Glucuronic acid methyl ester, 2,3,4-tribenzoate (also known as D-glucuronic acid methyl ester tribenzoate) is a compound of interest in glycobiology and medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its synthesis, applications, and case studies.

Chemical Structure and Synthesis

D-Glucuronic acid is a naturally occurring sugar acid derived from glucose and plays a crucial role in various biological processes. The methyl ester form can enhance its solubility and bioavailability. The tribenzoate derivative is synthesized through the esterification of D-glucuronic acid methyl ester with benzoic acid derivatives.

Synthesis Overview

The synthesis pathway typically involves:

  • Protection of hydroxyl groups on D-glucuronic acid to prevent undesired reactions.
  • Esterification with benzoic acid derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) or via acyl chloride methods.
  • Deprotection to yield the final product.

Biological Activities

D-Glucuronic acid methyl ester, 2,3,4-tribenzoate exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : Research indicates that glucuronic acid derivatives possess significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Compounds within the benzoate family have shown efficacy against various bacterial strains. Studies demonstrate that derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell membranes.
  • Anti-inflammatory Effects : Glucuronides are known to modulate inflammatory responses. D-glucuronic acid derivatives can potentially inhibit pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress ,
AntimicrobialInhibits growth of pathogenic bacteria ,
Anti-inflammatoryModulates inflammatory responses ,

Case Studies

Several studies highlight the biological relevance of D-glucuronic acid methyl ester derivatives:

  • Antimicrobial Study : A study conducted on various benzoate esters demonstrated that D-glucuronic acid methyl ester, 2,3,4-tribenzoate showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Antioxidant Evaluation : In vitro assays revealed that this compound effectively scavenged free radicals, showcasing its potential for therapeutic applications in oxidative stress-related diseases .
  • Inflammation Modulation : Research involving murine macrophages indicated that the compound could suppress the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory properties .

Properties

IUPAC Name

methyl 3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKDUIQLRJYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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